molecular formula C10H12FN B13043183 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13043183
M. Wt: 165.21 g/mol
InChI Key: IWYIGOHZXIOOKM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the starting materials, reaction optimization, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets. The presence of the fluoro and methyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)prop-2-EN-1-amine
  • 1-(3-Chloro-4-methylphenyl)prop-2-EN-1-amine
  • 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

Uniqueness: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3

InChI Key

IWYIGOHZXIOOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

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